

# physical and chemical properties of Eplerenone-d3

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## Compound of Interest

Compound Name: Eplerenone-d3

Cat. No.: B10820425

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An In-depth Technical Guide on the Physical and Chemical Properties of **Eplerenone-d3**

## Introduction

**Eplerenone-d3** is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2][3] As a stable isotope-labeled internal standard, **Eplerenone-d3** is a critical tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, enabling precise quantification of Eplerenone in biological matrices through mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][4] The incorporation of deuterium atoms results in a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometric analysis while maintaining nearly identical chemical and physical properties.

## Physical and Chemical Properties

The physical and chemical properties of **Eplerenone-d3** are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.

Property	Value	Reference
IUPAC Name	trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R )-2,15-dimethyl-5,5'- dioxospiro[18- oxapentacyclo[8.8.0.0 <sup>1,17</sup> .0 <sup>2,7</sup> .0 <sup>11,15</sup> ]octadec-6-ene-14,2'- oxolane]-9-carboxylate	[5]
Molecular Formula	C <sub>24</sub> H <sub>27</sub> D <sub>3</sub> O <sub>6</sub>	[6]
Molecular Weight	417.5 g/mol	[5]
Exact Mass	417.22306891 Da	[5]
Appearance	White to Off-White Solid	[2][6]
Melting Point	241-243°C	[2]
Solubility	Slightly soluble in Chloroform and Methanol (with heating).	[2]
Storage Temperature	-20°C Freezer	[2]
Topological Polar Surface Area	82.2 Å <sup>2</sup>	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	2	[5]

For the non-deuterated parent compound, Eplerenone, solubility has been determined in various solvents. At 298.15 K (25°C), the solubility follows the order: acetonitrile > N,N-dimethylformamide (DMF) > 2-butanone > methyl acetate > 4-methyl-2-pentanone > methyl propionate > ethyl acetate > propyl acetate > ethyl formate > acetone > butyl acetate > ethanol > 1-propanol.[7][8] Eplerenone is described as very slightly soluble in water and ethanol.[9]

## Experimental Protocols

# Quantitative Analysis of Eplerenone in Biological Samples using LC-MS with Eplerenone-d3 as an Internal Standard

This protocol outlines a general procedure for the quantification of Eplerenone in a biological matrix (e.g., plasma) using liquid chromatography-mass spectrometry (LC-MS) with **Eplerenone-d3** as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.<sup>[1][4]</sup>

Objective: To accurately determine the concentration of Eplerenone in a biological sample.

Materials:

- Biological sample (e.g., plasma)
- Eplerenone analytical standard
- **Eplerenone-d3** internal standard (IS)
- Protein precipitation solvent (e.g., acetonitrile)
- Reconstitution solvent (e.g., mobile phase)
- HPLC system coupled to a mass spectrometer

Procedure:

- Preparation of Calibration Standards and Quality Controls (QCs):
  - Prepare stock solutions of Eplerenone and **Eplerenone-d3** in a suitable organic solvent (e.g., methanol).
  - Create a series of calibration standards by spiking known concentrations of Eplerenone into the blank biological matrix.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.

- Sample Preparation:
  - Aliquot a specific volume of the unknown sample, calibration standards, and QCs into microcentrifuge tubes.
  - Add a fixed amount of the **Eplerenone-d3** internal standard solution to each tube (except for blank matrix samples).
  - Perform protein precipitation by adding a specified volume of cold acetonitrile. Vortex thoroughly to ensure complete mixing and precipitation of proteins.
  - Centrifuge the samples at high speed to pellet the precipitated proteins.
  - Transfer the supernatant to a new set of tubes.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of the mobile phase.
- LC-MS Analysis:
  - Inject the reconstituted samples onto the LC-MS system.
  - Chromatographic separation is typically achieved on a C18 reversed-phase column.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Eplerenone and **Eplerenone-d3**.
- Data Analysis:
  - Integrate the peak areas for both the analyte (Eplerenone) and the internal standard (**Eplerenone-d3**).
  - Calculate the peak area ratio (analyte peak area / IS peak area).
  - Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

- Determine the concentration of Eplerenone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

## Determination of Solubility by the Gravimetric Method

This protocol describes a method for determining the solubility of a compound like Eplerenone in various solvents at different temperatures.<sup>[7][8]</sup>

Objective: To determine the equilibrium solubility of Eplerenone in a specific solvent.

Materials:

- Eplerenone
- Selected solvent
- Thermostatic shaker or water bath
- Analytical balance
- Filtration system (e.g., syringe filters)

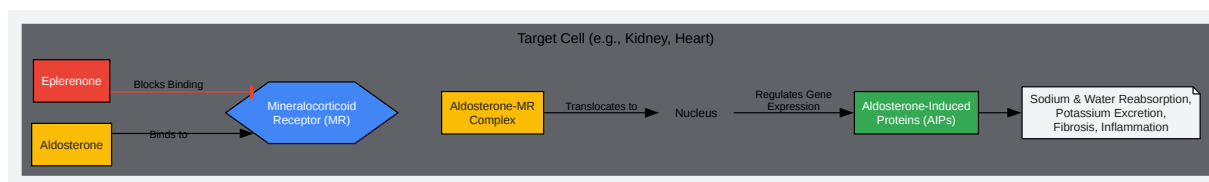
Procedure:

- Add an excess amount of Eplerenone to a known volume of the selected solvent in a sealed container.
- Place the container in a thermostatic shaker set to a constant temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, allow the solution to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
- Filter the supernatant to remove any undissolved solid.
- Accurately weigh the filtered solution.

- Evaporate the solvent from the weighed solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved Eplerenone is obtained.
- Calculate the solubility in terms of mass of solute per mass or volume of solvent.
- Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

## Mandatory Visualizations

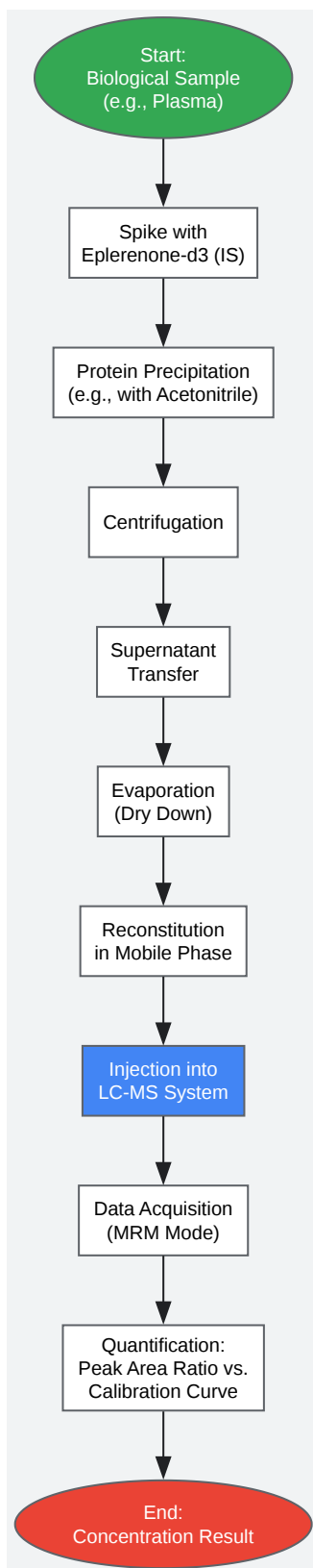
### Signaling Pathway of Eplerenone



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Caption: Mechanism of action of Eplerenone as a mineralocorticoid receptor antagonist.

## Experimental Workflow for Bioanalysis



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Caption: Workflow for quantitative analysis using **Eplerenone-d3** as an internal standard.

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